molecular formula C7H5BrClFS B6198664 5-bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene CAS No. 2168249-48-5

5-bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene

Cat. No.: B6198664
CAS No.: 2168249-48-5
M. Wt: 255.5
InChI Key:
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Description

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C7H4BrClFS It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzene derivative. For example, starting with a fluorobenzene derivative, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the benzene ring. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or potassium fluoride can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylsulfanyl group.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, the halogen atoms and the methylsulfanyl group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-1-fluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of a methylsulfanyl group.

    5-Bromo-2-chloro-1-fluoro-3-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.

    5-Bromo-2-chloro-1-fluoro-3-aminobenzene: Contains an amino group, making it more reactive in nucleophilic substitution reactions.

Uniqueness

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the methylsulfanyl group plays a crucial role in the desired chemical or biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring, followed by the addition of a methylsulfanyl group.", "Starting Materials": [ "Benzene", "Bromine", "Chlorine", "Fluorine", "Methylsulfanyl chloride", "Aluminum chloride", "Sodium hydroxide", "Sodium bicarbonate", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and aluminum chloride as a catalyst to obtain 5-bromo-1-methylsulfanylbenzene.", "Step 2: Chlorination of 5-bromo-1-methylsulfanylbenzene using chlorine and aluminum chloride as a catalyst to obtain 5-bromo-2-chloro-1-methylsulfanylbenzene.", "Step 3: Fluorination of 5-bromo-2-chloro-1-methylsulfanylbenzene using fluorine and sodium hydroxide as a catalyst to obtain 5-bromo-2-chloro-1-fluoro-3-methylsulfanylbenzene.", "Step 4: Methylation of 5-bromo-2-chloro-1-fluoro-3-methylsulfanylbenzene using methylsulfanyl chloride and sodium bicarbonate as a base to obtain 5-bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene.", "Step 5: Purification of the final product using diethyl ether and methanol." ] }

CAS No.

2168249-48-5

Molecular Formula

C7H5BrClFS

Molecular Weight

255.5

Purity

0

Origin of Product

United States

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